![molecular formula C21H22N4O2S B2554421 N1-(3-(methylthio)phenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide CAS No. 1421512-48-2](/img/structure/B2554421.png)
N1-(3-(methylthio)phenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide
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Description
Scientific Research Applications
Antimicrobial Activity
The imidazole ring in this compound is a key structural feature associated with antimicrobial properties. Researchers have explored its potential as an antibacterial, antifungal, and antiviral agent. By targeting essential cellular processes in microorganisms, this compound could contribute to combating infectious diseases .
Anticancer Potential
Imidazole derivatives have shown promise in cancer research. This compound’s unique structure may interfere with cancer cell growth, apoptosis pathways, or angiogenesis. Investigating its effects on specific cancer cell lines could reveal novel therapeutic strategies .
Anti-Inflammatory Effects
Imidazole-containing compounds often exhibit anti-inflammatory properties. By modulating immune responses or inhibiting pro-inflammatory mediators, this compound might find applications in treating inflammatory conditions such as arthritis or autoimmune diseases .
Antioxidant Properties
Certain imidazole derivatives act as antioxidants, protecting cells from oxidative stress. Investigating the radical-scavenging abilities of this compound could shed light on its potential role in preventing oxidative damage .
Metal Chelation and Coordination Chemistry
The oxalamide moiety in this compound contains carbonyl groups that can coordinate with metal ions. Researchers have explored similar ligands for metal chelation and catalysis. Investigating the metal-binding properties of this compound could lead to applications in environmental remediation or catalysis .
Drug Development
Imidazole-based compounds serve as building blocks in drug discovery. By modifying the substituents on the phenyl and imidazole rings, scientists can fine-tune pharmacological properties. This compound’s diverse functional groups make it an attractive starting point for designing new drugs .
properties
IUPAC Name |
N'-(3-methylsulfanylphenyl)-N-[3-(2-phenylimidazol-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-28-18-10-5-9-17(15-18)24-21(27)20(26)23-11-6-13-25-14-12-22-19(25)16-7-3-2-4-8-16/h2-5,7-10,12,14-15H,6,11,13H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOKCYUAEJVUDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(methylthio)phenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide |
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